Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5

Description

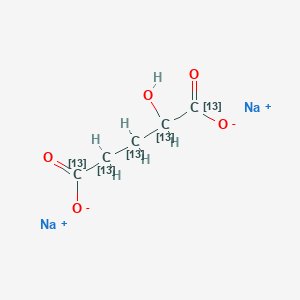

Sodium 2-hydroxypentanedioate-1,2,3,4,5-¹³C₅ (CAS: 1648909-80-1) is a stable isotope-labeled compound in which all five carbon atoms in the pentanedioate backbone are replaced with carbon-13 (¹³C). Its molecular formula is ¹³C₅H₆Na₂O₅, with a molecular weight of 197.04 g/mol . This compound is the disodium salt of (S)-2-hydroxypentanedioic acid (also known as L-α-hydroxyglutaric acid), featuring a hydroxyl group at the second carbon position and two carboxylate groups. It is synthesized for specialized applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic pathway tracing, and studies of enzymatic activity, particularly in disorders like schizophrenia and cancer .

The ¹³C labeling enhances sensitivity and resolution in NMR analyses, enabling precise tracking of metabolic fluxes and molecular interactions. The compound is provided at >95% purity (HPLC) and stored at +4°C to maintain stability .

Properties

Molecular Formula |

C5H6Na2O5 |

|---|---|

Molecular Weight |

197.04 g/mol |

IUPAC Name |

disodium;2-hydroxy(1,2,3,4,5-13C5)pentanedioate |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1;; |

InChI Key |

DZHFTEDSQFPDPP-LADJETRWSA-L |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)[O-])[13CH]([13C](=O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound is rooted in the construction of the pentanedioic acid backbone with precise incorporation of the 13C isotopes at specific carbon positions, followed by conversion to the disodium salt form. The key steps include:

- Preparation of isotopically labeled precursors, such as 13C-labeled benzyl acrylate and nitromethane derivatives.

- Formation of the labeled intermediate via oxidation-Stetter reactions.

- Esterification and subsequent hydrolysis to generate the free acid.

- Final neutralization to obtain the disodium salt.

This approach ensures the high isotopic purity and chemical integrity necessary for downstream applications like hyperpolarized magnetic resonance spectroscopy (HP-13C-MRS).

Detailed Synthetic Route

Step 1: Synthesis of 13C-Labeled Precursors

The initial phase involves synthesizing 13C-enriched substrates:

- 13C-Benzyl Acrylate : Prepared via standard esterification methods, using 13C-labeled benzyl alcohol and acrylic acid derivatives.

- 13C-Nitromethane : Synthesized through nitration of 13C-labeled methyl compounds, ensuring high enrichment levels.

Step 2: One-Pot Oxidation-Stetter Reaction

The core of the synthesis employs an optimized one-pot oxidation-Stetter reaction:

Benzyl acrylate-1-13C + 2-Bromo-1-morpholinoethan-1-one-13C → Benzyl 5-morpholino-4,5-dioxopentanoate-1-13C-13C

This reaction forms the pentanedioate backbone with the desired isotope placement. The process is fine-tuned to minimize side reactions and maximize yield, with reported yields of approximately 88% over three steps.

Step 3: Ester Hydrolysis and Purification

The ester intermediates are hydrolyzed under basic conditions to yield free 13C-labeled pentanedioic acid:

Benzyl 5-morpholino-4,5-dioxopentanoate-1-13C-13C → 13C-Pentanedioic acid

This step involves treatment with aqueous base, followed by purification via crystallization or chromatography to isolate high-purity acid.

Step 4: Neutralization to Disodium Salt

The free acid is neutralized with sodium hydroxide to produce the target disodium salt:

13C-Pentanedioic acid + 2 NaOH → Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 + H2O

This final step ensures the compound’s stability and solubility for biological and spectroscopic applications.

Analytical Validation and Characterization

The synthesized compound’s identity and isotopic enrichment are confirmed via:

- NMR Spectroscopy : 13C NMR spectra show characteristic peaks at 182 ppm (C1) and 208 ppm (C2), confirming isotope incorporation.

- Mass Spectrometry : High-resolution MS verifies the molecular weight (~197.04 g/mol) and isotopic purity.

- Chromatography : Purity assessments via HPLC or LC-MS ensure absence of contaminants.

Data Tables and In-Depth Findings

| Step | Reagents | Conditions | Yield | Purpose |

|---|---|---|---|---|

| 1 | 13C-Benzyl alcohol, acrylic acid | Esterification, reflux | High | Prepare labeled precursor |

| 2 | 13C-Nitromethane, oxidants | Oxidation-Stetter reaction | 88% over 3 steps | Form pentanedioate backbone |

| 3 | Aqueous base | Hydrolysis | - | Convert esters to acids |

| 4 | NaOH | Neutralization | Quantitative | Generate disodium salt |

Note: The entire process emphasizes isotope integrity, with yields optimized for scalability and reproducibility.

Chemical Reactions Analysis

Isotopic Tracing in Metabolic Flux Analysis

This compound serves as a carbon-13 tracer in mitochondrial redox metabolism. Key findings include:

Glutamine-to-Proline Conversion

-

In IDH1-mutated glioma cells, 13C5-labeled glutamine undergoes enzymatic conversion to 13C5-proline via PYCR1, demonstrating enhanced proline synthesis rates compared to wild-type cells .

-

Isotopomer Distribution :

Calcineurin Inhibition

-

D-2-hydroxyglutarate (D2HG), structurally related to Sodium 2-hydroxypentanedioate-13C5, stereoselectively inhibits calcineurin phosphatase:

Competitive Inhibition of α-Ketoglutarate-Dependent Enzymes

-

The compound competes with α-ketoglutarate in enzymatic assays, altering activity of:

NADH/NAD+ Shuttling

-

The compound facilitates redox coupling between cytosolic and mitochondrial compartments via proline synthesis:

Increased extracellular 13C5-proline (1.8 μM in mutants vs. 0.6 μM in WT) confirms redox-driven export .

Electron Transport Chain Bypass

-

Proline synthesis serves as an NADH oxidation mechanism independent of oxidative phosphorylation:

pH-Dependent Degradation

-

The compound exhibits stability between pH 6–8 but undergoes decarboxylation under acidic conditions (pH < 4):

Degradation half-life: 72 hours at pH 3 vs. >30 days at pH 7 .

Metal Chelation

-

Forms coordination complexes with divalent cations (e.g., Mg²⁺, Ca²⁺):

Scientific Research Applications

Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 involves its interaction with specific molecular targets and pathways. In metabolic research, it is used to trace the flow of carbon atoms through metabolic pathways, providing insights into the biochemical processes within cells. The compound’s labeled carbon atoms allow for precise tracking and analysis using techniques like NMR spectroscopy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Analogues

Key Differences:

- Stereochemistry : The S- and R-enantiomers of 2-hydroxyglutarate exhibit distinct biological activities. The S-form (L-2-hydroxyglutarate) is linked to mitochondrial dysfunction and metabolic diseases, while the R-form (D-2-hydroxyglutarate) is associated with oncogenic mutations in isocitrate dehydrogenase (IDH) .

- Isotopic Labeling : The ¹³C₅ labeling in Sodium 2-hydroxypentanedioate-¹³C₅ enables precise detection in mass spectrometry and NMR, unlike unlabeled variants, which lack isotopic tracing capability .

- Functional Groups : Unlike sulfonates (e.g., Sodium 1-Heptanesulfonate), hydroxyglutarates contain hydroxyl and carboxylate groups, making them relevant to Krebs cycle intermediates and epigenetic regulation .

Physicochemical Properties

- Solubility : Both enantiomers of sodium 2-hydroxyglutarate are highly water-soluble due to their ionic nature, similar to other sodium carboxylates.

- Stability : The ¹³C-labeled compound requires storage at +4°C to prevent isotopic exchange or degradation, whereas unlabeled variants are more stable under ambient conditions .

Research Findings and Clinical Relevance

- Cancer Metabolism : Studies using the R-enantiomer-¹³C₅ have revealed elevated D-2-hydroxyglutarate levels in IDH-mutant cancers, driving DNA hypermethylation and tumorigenesis .

- Neurological Disorders : The S-enantiomer-¹³C₅ has been employed to trace aberrant glutamate metabolism in schizophrenia models, highlighting mitochondrial defects .

Biological Activity

Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5, commonly referred to as 2-hydroxyglutarate (2HG) labeled with carbon-13 isotopes, is a compound of significant interest in metabolic studies and cancer research. The biological activity of this compound is closely linked to its role as an oncometabolite and its effects on cellular metabolism and signaling pathways. This article delves into the biological activity of this compound through various studies and findings.

Metabolic Role of 2-Hydroxyglutarate

2HG is produced from α-ketoglutarate by the action of mutant isocitrate dehydrogenases (IDH), which are commonly associated with various cancers. The accumulation of 2HG has been shown to disrupt normal cellular functions by inhibiting α-ketoglutarate-dependent dioxygenases, leading to altered epigenetic regulation and promoting oncogenesis.

Key Findings:

- Inhibition of Cell Proliferation : Studies indicate that high levels of 2HG can inhibit cell proliferation by affecting the hypoxia-inducible factor (HIF) pathway. Specifically, it was observed that 2HG can stabilize HIF-1α, which in turn regulates genes involved in metabolism and cell growth under hypoxic conditions .

- Metabolic Reprogramming : 2HG influences metabolic pathways by promoting a shift from oxidative phosphorylation to aerobic glycolysis. This metabolic reprogramming is crucial for cancer cells to meet their energy demands and support rapid growth .

Table 1: Summary of Key Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Dioxygenases : 2HG acts as a competitive inhibitor for α-ketoglutarate-dependent enzymes. This inhibition affects histone demethylases and DNA hydroxylases, leading to changes in gene expression profiles associated with tumorigenesis .

- Epigenetic Modifications : The presence of elevated levels of 2HG has been linked to specific epigenetic changes that promote oncogenic pathways while suppressing tumor suppressor genes .

- Impact on Immune Response : Recent studies suggest that 2HG can modulate immune responses within the tumor microenvironment by affecting macrophage polarization and T-cell function .

Q & A

Basic Research Questions

Q. How is Sodium 2-hydroxypentanedioate-1,2,3,4,5-¹³C5 synthesized, and what steps ensure isotopic purity?

- Methodological Answer : The synthesis involves multi-step isotopic labeling. For ¹³C5 incorporation, precursor molecules like L-α-hydroxyglutaric acid-¹³C5 are reacted with sodium salts under controlled pH (e.g., using sodium hydroxide solutions ). Isotopic purity (>98%) is ensured via repeated recrystallization in deuterated solvents (e.g., D2O) and validated by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm ¹³C enrichment at positions 1–5 .

Q. What analytical techniques are critical for verifying the structural integrity and isotopic labeling of this compound?

- Methodological Answer :

- High-Resolution MS : Confirms molecular weight (e.g., 13C5H6Na2O5, expected m/z 215.04) and isotopic distribution .

- ¹³C-NMR : Identifies chemical shifts corresponding to ¹³C-enriched carbons (e.g., 170–180 ppm for carboxylate groups) .

- HPLC with UV/RI detection : Quantifies purity and detects unlabeled impurities, using phosphate-buffered mobile phases (pH 3.0) for optimal separation .

Q. How should researchers handle batch-to-batch variability in isotopic enrichment?

- Methodological Answer : Implement pre-experiment QC protocols:

- Isotopic Purity Assay : Use isotope ratio mass spectrometry (IRMS) to quantify ¹³C abundance.

- Standardized Solubility Tests : Dissolve batches in deuterated solvents (e.g., DMSO-d6) and compare NMR spectra to reference standards .

- Documentation : Maintain batch-specific data logs for isotopic enrichment (%) and solvent residue levels .

Advanced Research Questions

Q. How can isotopic effects (e.g., kinetic isotope effects, KIE) impact metabolic flux analysis using this compound?

- Methodological Answer :

- Experimental Design : Compare ¹³C5-labeled vs. unlabeled substrates in parallel cell cultures to quantify KIE in enzymatic reactions (e.g., dehydrogenases).

- Data Correction : Apply mathematical models (e.g., isotopomer spectral analysis) to adjust flux rates for isotopic fractionation .

- Validation : Cross-validate results with ²H-labeled analogs (e.g., 3-hydroxy-1,5-pentanedioic-d5 acid) to isolate isotope-specific biases .

Q. What strategies resolve contradictions in ¹³C tracing data across different experimental systems (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Controlled Variable Testing : Standardize parameters like pH, temperature, and nutrient availability to minimize system-specific variability .

- Multi-Omics Integration : Pair ¹³C-metabolomics with transcriptomics/proteomics to identify confounding factors (e.g., enzyme expression differences).

- Cross-Platform Calibration : Use certified reference materials (e.g., USP Glacial Acetic Acid RS) to normalize analytical instrument outputs .

Q. How can researchers optimize tracer dilution studies to account for endogenous metabolite pools?

- Methodological Answer :

- Pre-Equilibration : Pre-incubate cell cultures with unlabeled substrates to stabilize baseline metabolite levels before introducing ¹³C5-labeled compounds.

- Time-Course Sampling : Collect samples at multiple timepoints to model isotopic steady-state kinetics.

- Computational Modeling : Use software tools (e.g., INCA, OpenFLUX) to deconvolute labeled vs. unlabeled contributions .

Key Considerations for Experimental Design

- Avoid Cross-Contamination : Use dedicated glassware for ¹³C5-labeled compounds to prevent isotopic interference.

- Ethical Data Reporting : Disclose batch-specific QC metrics in publications to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.